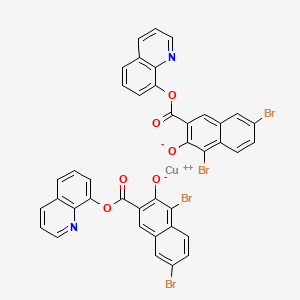
3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride is a chemical compound with the molecular formula C4H2ClF3O. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride typically involves the reaction of trifluoromethyl ketones with chlorinating agents. One common method is the reaction of 3-oxo-2-(trifluoromethyl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CF3COCH2COOH+SOCl2→CF3COCH2COCl+SO2+HCl
This method yields the desired compound along with by-products such as sulfur dioxide and hydrogen chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Oxidation and Reduction: It can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acids: Formed by oxidation.
Alcohols: Formed by reduction.
Aplicaciones Científicas De Investigación
3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the trifluoromethyl group.
Methacryloyl Chloride: Contains a methyl group instead of a trifluoromethyl group.
Propionyl Chloride: Lacks the double bond and trifluoromethyl group.
Uniqueness
3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
62935-55-1 |
|---|---|
Fórmula molecular |
C4ClF3O2 |
Peso molecular |
172.49 g/mol |
InChI |
InChI=1S/C4ClF3O2/c5-3(10)2(1-9)4(6,7)8 |
Clave InChI |
UEZFIUNEJSWINB-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(=O)Cl)C(F)(F)F)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



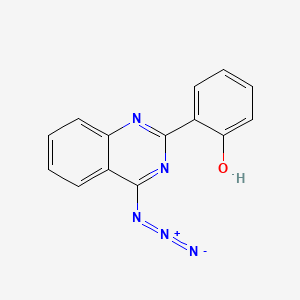
![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
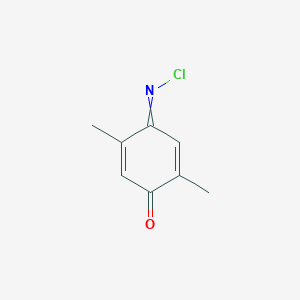
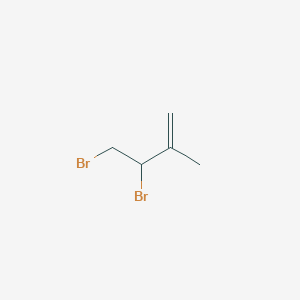

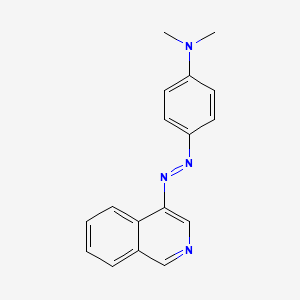
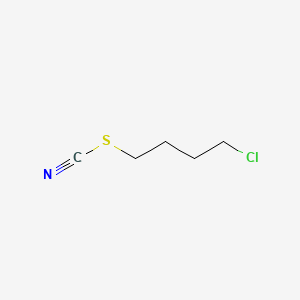
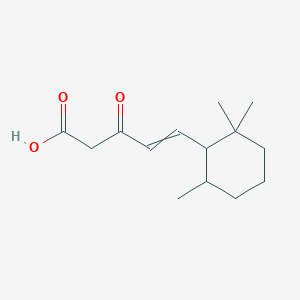
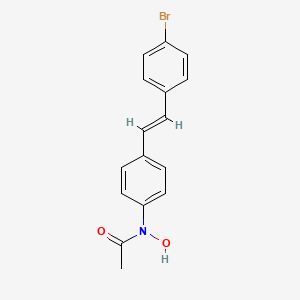

![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)
